molecular formula C13H15N3OS B5483708 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide

Cat. No. B5483708
M. Wt: 261.34 g/mol
InChI Key: LCDDICYTRBYGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide, also known as ETTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETTA is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and are targeted by anticonvulsant drugs.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been found to have antimicrobial and antifungal effects against a broad range of pathogens.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for testing. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide research. One area of interest is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide derivatives with improved solubility and stability. Another area of research is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide could be further explored for its potential as an antimicrobial and antifungal agent, which is of great importance in the current era of antibiotic resistance. Finally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential as a therapeutic agent for inflammatory bowel disease, which is a chronic and debilitating condition.

Synthesis Methods

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a simple and efficient method that involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide.

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been tested for its potential as an anticancer agent, where it showed selective cytotoxicity against cancer cells. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-3-12-15-16-13(18-12)14-11(17)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDDICYTRBYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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